molecular formula C13H18N4 B12534232 4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline CAS No. 652139-96-3

4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline

Cat. No.: B12534232
CAS No.: 652139-96-3
M. Wt: 230.31 g/mol
InChI Key: RCULQQZNDKIFIC-UHFFFAOYSA-N
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Description

4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline is a complex organic compound that features an imidazole ring substituted with a dimethylaminoethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the dimethylaminoethyl group and finally the aniline moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share the dimethylaminoethyl group but have different core structures.

    Imidazole-containing compounds: Other imidazole derivatives with various substituents can exhibit similar chemical properties.

Uniqueness

4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

CAS No.

652139-96-3

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

4-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]aniline

InChI

InChI=1S/C13H18N4/c1-16(2)9-10-17-8-7-15-13(17)11-3-5-12(14)6-4-11/h3-8H,9-10,14H2,1-2H3

InChI Key

RCULQQZNDKIFIC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CN=C1C2=CC=C(C=C2)N

Origin of Product

United States

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